molecular formula C28H22N2O8S2 B1215184 Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl- CAS No. 3443-90-1

Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-

Cat. No.: B1215184
CAS No.: 3443-90-1
M. Wt: 578.6 g/mol
InChI Key: BGBDMEPBLWJCHI-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of benzenesulfonic acid derivatives linked to anthraquinone frameworks emerged in the early 20th century, driven by industrial demand for stable synthetic dyes. The compound benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-] was first synthesized through condensation reactions involving leuco-quinizarine (a reduced form of 1,4-dihydroxyanthraquinone) and p-toluidine in the presence of boric acid and water. This method, patented in the 1930s, optimized yields by controlling reaction conditions to prevent over-substitution. The compound’s development paralleled advancements in anthraquinone chemistry, which became critical for textile dyeing due to its vibrant hues and resistance to fading. By the mid-20th century, it found applications in coloring synthetic fibers, plastics, and cosmetics, reflecting its versatility in non-aqueous systems.

Nomenclature and Classification

The systematic IUPAC name disodium 5-methyl-2-({4-[(4-methyl-2-sulfonatophenyl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}amino)benzene-1-sulfonate underscores its structural complexity. It is classified as:

  • Chemical family : Anthraquinone sulfonic acid derivative
  • Subclass : Diimino-bis(benzenesulfonate)
  • Industrial designation : Acid Green 25 (CI 61570), D&C Green No. 5

Common synonyms include Alizarin Cyanine Green G and Quinizarin Green S. Its CAS registry number, 4403-90-1 , and PubChem CID, 62604 , are key identifiers.

Parameter Value
Molecular formula C₂₈H₂₀N₂Na₂O₈S₂
Molecular weight 622.57 g/mol
CAS number 4403-90-1
EC number 224-476-6

Structural Significance in Organic Chemistry

The molecule features a 1,4-anthraquinone core substituted with two 5-methylbenzenesulfonate groups via diimino linkages. Key structural attributes include:

  • Planar anthraquinone backbone : Facilitates π-conjugation, enabling absorption in the visible spectrum (λₘₐₓ ≈ 608 nm).
  • Sulfonate groups : Enhance water solubility and ionic character, making the compound suitable for dyeing polar substrates.
  • Methyl substituents : Improve lipid compatibility, broadening applications in hydrophobic matrices like plastics.

The diimino bridge (-NH-) between the anthraquinone and benzenesulfonate moieties stabilizes the structure through intramolecular hydrogen bonding, as evidenced by X-ray crystallography. This configuration also influences redox behavior, enabling reversible quinone-hydroquinone transitions in acidic media.

Registration and Identification Parameters

Regulatory and analytical identifiers for this compound include:

  • REACH registration : Compliant under EC 1907/2006 for industrial use.
  • Spectroscopic profiles :
    • UV-Vis : Peaks at 608 nm and 642 nm (shoulder) in aqueous solution.
    • IR : Characteristic bands at 1675 cm⁻¹ (C=O stretching) and 1180 cm⁻¹ (S=O symmetric stretching).
  • Chromatographic data : Retains at 12.3 min in reverse-phase HPLC (C18 column, acetonitrile/water gradient).

The compound is listed in the Colour Index International as CI 61570 and is manufactured under trade names such as Alizarin Cyanine Green G (Sigma-Aldrich). Its synthesis and quality control protocols are detailed in industrial monographs, ensuring batch consistency for dye applications.

Properties

IUPAC Name

5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDMEPBLWJCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063033
Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-
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Molecular Weight

578.6 g/mol
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CAS No.

3443-90-1
Record name 2,2′-[(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid]
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Record name Benzenesulfonic acid, 2,2'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-
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Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-
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Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-
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Preparation Methods

Reaction Conditions:

  • Sulfonating Agent : 20–65% oleum (SO₃ in H₂SO₄) minimizes side reactions like sulfone formation while maintaining reactivity.

  • Temperature : 80–120°C, optimized to balance reaction rate and byproduct suppression.

  • Solvent : Excess sulfuric acid acts as both catalyst and solvent.

Example Protocol:

  • Methylbenzene sulfonation yields 5-methylbenzenesulfonic acid.

  • Nitration of the sulfonated intermediate introduces amino groups at the 2-position.

Key Data :

ParameterValueSource
Sulfonation Yield85–92%
Byproduct (Sulfone)<3%

Anthraquinone Core Functionalization

The anthracenediyl backbone is synthesized via condensation reactions using 1,4-dihydroxyanthraquinone derivatives. Patents describe the use of reductive amination to attach imino groups to the anthraquinone structure.

Reaction Steps:

  • Reduction of Anthraquinone :

    • 1,4-Dihydroxyanthraquinone is reduced to 1,4-diaminoanthracene-9,10-dione using zinc/ammonium hydroxide.

    • Equation :

      C14H8O4+Zn/NH4OHC14H10N2O2+2H2O\text{C}_{14}\text{H}_8\text{O}_4 + \text{Zn/NH}_4\text{OH} \rightarrow \text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_2 + 2\text{H}_2\text{O}


2. Coupling with Sulfonated Intermediates :

  • The diaminoanthracene reacts with 2-amino-5-methylbenzenesulfonic acid under acidic conditions to form diimino linkages.

  • Catalyst : HCl or H₂SO₄ (0.1–1 M).

  • Temperature : 60–80°C for 6–12 hours.

Key Data :

ParameterValueSource
Coupling Efficiency78–85%
Reaction Time8–10 hours

Methylation and Purification

Methyl groups are introduced at the 5-position of the benzene rings via Friedel-Crafts alkylation or direct alkylation of pre-sulfonated intermediates.

Methylation Protocol:

  • Substrate : 2-Aminobenzenesulfonic acid.

  • Reagent : Methyl chloride (CH₃Cl) in the presence of AlCl₃.

  • Conditions : 40–60°C, 4–6 hours.

Purification :

  • Crystallization : From ethanol/water mixtures to remove unreacted sulfonic acids.

  • Assay Purity : ≥97% (acidimetric titration).

Sodium Salt Formation

The final step involves converting the sulfonic acid to its sodium salt for enhanced solubility.

Neutralization Protocol:

  • Base : NaOH (2 equivalents).

  • Solvent : Water/ethanol (80:20 v/v).

  • Temperature : 25°C, stirred for 1 hour.

Key Data :

ParameterValueSource
Yield95–98%
Water Content≤3%

Industrial-Scale Optimization

Large-scale production requires modifications to improve efficiency:

  • Continuous Sulfonation : Tubular reactors reduce reaction time by 30% compared to batch processes.

  • Catalytic Recycling : AlCl₃ is recovered via distillation, reducing costs by 15–20%.

Analytical Validation

Post-synthesis characterization ensures compliance with industrial standards:

  • IR Spectroscopy : Confirms sulfonic acid (-SO₃H) and imino (-NH-) groups.

  • HPLC : Quantifies residual sulfuric acid (<0.7%) .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzenesulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzenesulfonic acid moieties.

Scientific Research Applications

Dye and Pigment Industry

Benzenesulfonic acid derivatives are widely used as dyes in the textile industry due to their vibrant colors and stability. This compound is particularly noted for its application as a dye in printing inks and textiles.

Case Study:
In a study published by the Government of Canada, it was reported that this compound was evaluated for its environmental impact due to its use in dyes. The evaluation revealed concerns regarding its persistence and potential ecological toxicity .

Analytical Chemistry

The compound has been utilized as a reagent in various analytical techniques including spectrophotometry and chromatography. Its ability to form complexes with metal ions makes it useful in trace metal analysis.

Data Table: Analytical Applications

TechniqueApplication
SpectrophotometryMetal ion detection
ChromatographySeparation of organic compounds

Biological Research

Research has explored the biological activities of benzenesulfonic acid derivatives, particularly their potential as antimicrobial agents. Studies have indicated that compounds with similar structures exhibit significant antibacterial properties.

Case Study:
A research article highlighted the synthesis of benzenesulfonic acid derivatives that showed promising results against various bacterial strains . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for enhanced efficacy.

Environmental Studies

Due to its potential environmental impact as noted in Canadian assessments, this compound has been studied for its persistence in ecosystems and its effects on aquatic life. Regulatory assessments have prompted further research into safer alternatives or modifications of existing compounds.

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 2,2’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Likely $ \text{C}{30}\text{H}{22}\text{N}2\text{O}8\text{S}_2 $ (inferred from analogs in ).
  • Functional Groups: Sulfonic acid (hydrophilic), anthraquinone (electron-deficient core), and methyl substituents (moderate lipophilicity).
  • Applications : Dye intermediates, corrosion inhibitors, or catalysts in organic synthesis .

Comparison with Structural Analogs

The following table summarizes critical differences between Compound A and its analogs:

Parameter Compound A (Hypothetical) CAS 3773-10-2 (Butyl Derivative) CAS 6424-97-1 (Disodium Salt) CAS 70161-19-2 (Phenyleneoxy Derivative)
Substituents 5-Methyl 5-Butyl 5-Methyl + disodium salt Phenyleneoxy bridges + disodium salt
Molecular Weight ~650 g/mol 662.77 g/mol ~780 g/mol (salt form) 778.71 g/mol
Solubility Moderate in water Lower (alkyl chain reduces solubility) High (ionic form) High (ionic + polar bridges)
Application Focus Dyes, surfactants Surfactants, detergents Textile dyes Specialty dyes, optical brighteners
Environmental Impact Not assessed Limited data; potential persistence due to alkyl chains Lower toxicity (salt form) EPA-registered (data incomplete)

Substituent Effects

  • Alkyl Chain Length :
    • Compound A ’s methyl groups balance hydrophilicity and lipophilicity, favoring dye applications.
    • CAS 3773-10-2 (butyl derivative) exhibits enhanced surfactant properties due to longer alkyl chains but reduced water solubility .
  • Ionic Forms :
    • CAS 6424-97-1 (disodium salt) shows higher solubility than Compound A , making it suitable for aqueous dye formulations .

Chromophoric and Electronic Properties

  • Compound A’s anthraquinone core absorbs strongly in the visible spectrum (λₘₐₓ ~500–600 nm), similar to CAS 70161-19-2, which incorporates phenyleneoxy bridges for enhanced conjugation .
  • CAS 79015-29-5 (azo-stilbene analog, ) exhibits broader absorbance but lower photostability compared to anthraquinone derivatives .

Industrial and Environmental Considerations

  • Market Demand :
    • Compound A and its analogs are driven by textile and pharmaceutical sectors, with Asia-Pacific dominating production .
  • Toxicity :
    • Alkylbenzenesulfonates (e.g., butyl derivatives) may persist in ecosystems, whereas salt forms (e.g., disodium) show lower bioaccumulation .

Biological Activity

Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-] is a complex organic compound with potential applications in various fields including pharmaceuticals and materials science. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and safety profiles based on existing literature.

  • Molecular Formula: C28H22N2O8S2
  • Molecular Weight: 578.61 g/mol
  • CAS Number: 3443-90-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural components which include anthraquinone derivatives known for their diverse pharmacological properties. The following mechanisms have been identified:

  • Antioxidant Activity:
    • Anthraquinones exhibit significant antioxidant properties which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in cancer therapy and neuroprotection.
  • Antimicrobial Properties:
    • Studies have indicated that derivatives of anthracene can exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects:
    • Compounds similar to benzenesulfonic acid derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of compounds related to benzenesulfonic acid derivatives:

StudyFindings
Li et al. (2010)Investigated the antioxidant properties of anthraquinone derivatives and found significant radical scavenging activity.
Zhang et al. (2015)Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli for anthracene derivatives.
Kim et al. (2018)Demonstrated anti-inflammatory effects in vitro using macrophage cell lines treated with anthraquinone compounds.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical:

  • Toxicological Studies: Limited data is available regarding the acute and chronic toxicity of benzenesulfonic acid derivatives. However, related compounds have shown low toxicity profiles in preliminary studies.
  • Environmental Impact: The compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity, as noted by the Government of Canada assessments .

Q & A

Q. What experimental methods are recommended for synthesizing this benzenesulfonic acid derivative, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves sulfonation and diimino-anthraquinone coupling. Key steps include:

  • Sulfonation: React benzene derivatives with concentrated sulfuric acid (H₂SO₄) at controlled temperatures (175–200°C) to introduce sulfonic groups .
  • Diimino Coupling: Use anthraquinone precursors (e.g., 1,4-diaminoanthraquinone) with methyl-substituted benzenesulfonic acid under alkaline conditions. Stoichiometric ratios (e.g., 1:2 for anthraquinone:sulfonic acid) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Optimization: Monitor reaction progress via HPLC or TLC. Adjust pH (8–10) and temperature (60–80°C) to enhance yield (reported 65–78% in literature) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonic acid protons (broad δ 10–12 ppm). Methyl groups appear as singlets (δ 2.1–2.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the anthraquinone-diimino backbone .
  • Infrared (IR) Spectroscopy: Confirm sulfonic acid (-SO₃H) stretches (1180–1250 cm⁻¹) and quinone carbonyls (1660–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M-H]⁻ ion for sulfonic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic properties and reactivity in catalytic or photochemical applications?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO-LUMO gaps to predict redox behavior. For this compound, HOMO localizes on the anthraquinone core (-5.2 eV), enabling electron transfer in catalysis .
    • Simulate adsorption on metal oxides (e.g., TiO₂) for photocatalytic dye degradation studies .
  • Molecular Dynamics (MD): Model aqueous solubility by analyzing sulfonic acid group hydration shells .

Q. How do conflicting ecotoxicological data (e.g., NOEC vs. LC50 values) impact environmental risk assessments?

Methodological Answer:

  • Data Contradiction Analysis:

    ParameterValue ()Value ()
    Aquatic ToxicityNOEC: 0.1–1.0 ppm (algae)LD50: 890 µL/kg (rats)
    PersistenceVery Low (10-day window)Hydrolysis t₁/₂: 48 hrs
  • Resolution: Contextualize endpoints: NOEC reflects chronic effects, while LD50 measures acute toxicity. Use species-specific assays (e.g., Daphnia magna for aquatic toxicity) and OECD 301 guidelines for biodegradability .

Q. What mechanistic role does this compound play in esterification or condensation reactions, and how can kinetics be quantified?

Methodological Answer:

  • Acid Catalysis: The sulfonic acid group (-SO₃H) acts as a Brønsted acid, protonating carbonyl groups in esterification. Kinetic studies (e.g., pseudo-first-order models) show rate constants (k) of 0.02–0.05 min⁻¹ at 80°C .
  • Condensation Reactions: Monitor via in situ FTIR for C=O bond formation. Activation energy (Eₐ) ranges 45–60 kJ/mol, calculated via Arrhenius plots .

Q. How can structural analogs inform structure-activity relationships (SAR) for dye stability or biological interactions?

Methodological Answer:

  • SAR Table:

    Analog (CAS No.)Key Structural FeaturesFunctional Differences
    3443-92-3 ()Disodium salt; 5-methyl groupsEnhanced aqueous solubility
    78824-09-6 ()Nitroso groups; bromineRadical trapping in biological systems
    Sodium Benzenesulfonate (N/A)Simpler backboneLower catalytic activity
  • Applications:

    • Dyes: Methyl groups improve wash fastness on wool (ΔE < 1 after 20 washes) .
    • Biology: Nitroso derivatives (e.g., ) modulate nitric oxide pathways in platelets .

Data-Driven Insights

  • Toxicology Summary ():

    SpeciesExposure RouteEndpointValue
    RatOralLD50890 µL/kg
    BirdOralLD5075 mg/kg
    HumanInhalationIrritation>0.1 ppm
  • Synthetic Yield Optimization ():

    ParameterOptimal RangeYield Improvement
    Temperature70–80°C+15%
    Reaction Time6–8 hrs+10%
    Catalyst (H₂SO₄)1.5–2.0 equiv+8%

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